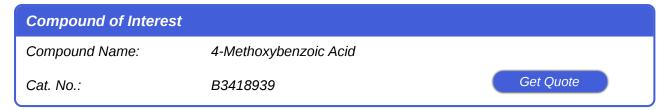


# A Comprehensive Technical Guide to 4-Methoxybenzoic Acid for Researchers

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An in-depth guide for researchers, scientists, and drug development professionals on the core physical, chemical, and biological properties of **4-Methoxybenzoic acid**, including detailed experimental protocols.

### **Core Chemical and Physical Properties**

**4-Methoxybenzoic acid**, also widely known as p-anisic acid or draconic acid, is an aromatic carboxylic acid that serves as a vital intermediate and building block in a multitude of synthetic applications.[1][2][3] It is naturally found in plants like anise and fennel.[4][5] Structurally, it is a benzoic acid molecule substituted with a methoxy group at the para (4) position. This substitution significantly influences its chemical reactivity and physical properties. The compound typically appears as a white crystalline solid or powder and is stable under normal conditions.

### **Table 1: Physical and Chemical Identity**



Property	Value	Citations
IUPAC Name	4-methoxybenzoic acid	
Synonyms	p-Anisic acid, Draconic acid, p- Methoxybenzoic acid	
CAS Number	100-09-4	_
Molecular Formula	C8H8O3	_
Molecular Weight	152.15 g/mol	_
Appearance	White to light cream crystalline powder	
Melting Point	182-186 °C	_
Boiling Point	275-280 °C	_
Density	1.37 - 1.39 g/cm³	_
рКа	4.47 (at 25 °C)	_
LogP	1.96	

**Table 2: Solubility Profile** 



Solvent	Solubility	Citations
Water (cold)	Insoluble / Sparingly soluble (0.3 g/L at 20°C)	
Water (hot)	Slightly soluble / Soluble	_
Ethanol	Freely soluble / Highly soluble	
Diethyl Ether	Freely soluble / Soluble	-
Chloroform	Freely soluble / Soluble	-
Ethyl Acetate	Freely soluble / Soluble	
Acetone	Soluble	-
DMSO	Soluble	-
Note: Aqueous solubility increases in alkaline conditions due to the deprotonation of the carboxylic acid group.		<del>-</del>

# **Spectroscopic Data**

Spectroscopic data is critical for the identification and characterization of **4-Methoxybenzoic acid**. Below is a summary of typical spectral features.

## **Table 3: Key Spectroscopic Data**



Technique	Data	Citation
<sup>1</sup> H NMR	(DMSO-d <sub>6</sub> , 400 MHz) δ (ppm): ~12.7 (s, 1H, -COOH), 7.93 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 3.84 (s, 3H, -OCH <sub>3</sub> )	
<sup>13</sup> C NMR	(DMSO-d <sub>6</sub> ) δ (ppm): ~167.5 (C=O), 162.8 (Ar C-OCH <sub>3</sub> ), 131.5 (Ar C-H), 123.5 (Ar C-COOH), 114.0 (Ar C-H), 55.5 (-OCH <sub>3</sub> )	
Infrared (IR)	(KBr, cm <sup>-1</sup> ): ~2500-3300 (O-H, broad), ~1680 (C=O), ~1605 & 1575 (C=C aromatic), ~1250 (asymmetric C-O-C stretch), ~1025 (symmetric C-O-C stretch)	_
Mass Spec. (EI)	m/z: 152 [M]+, 135 [M-OH]+, 107, 92, 77	

# **Biological Activity and Applications**

**4-Methoxybenzoic acid** is not only a synthetic intermediate but also exhibits a range of biological activities. It is recognized for its antiseptic, antimicrobial, and anti-inflammatory properties. This has led to its use as a preservative in cosmetic and dermatological products. In the pharmaceutical industry, it serves as a key starting material for more complex organic compounds, including the nootropic drug Aniracetam. Furthermore, its characteristic sweet aroma makes it valuable in the fragrance and food industries as a flavoring agent. Research has also highlighted its role as a tyrosinase inhibitor and its potential antioxidant and antidiabetic effects.

# **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis, purification, and a common reaction of **4-Methoxybenzoic acid**.



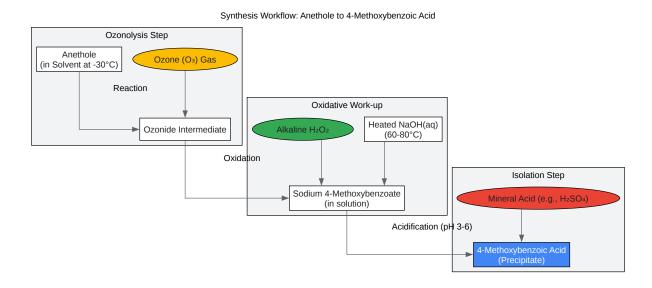
### Synthesis: Oxidation of Anethole via Ozonolysis

This protocol describes a method for producing **4-Methoxybenzoic acid** from naturally derived anethole [1-methoxy-4-(1-propenyl)benzene], a common constituent of essential oils.

#### Methodology:

- Ozonide Formation: Dissolve anethole in a suitable solvent (e.g., methanol or dichloromethane) in a reaction vessel equipped with a gas inlet tube and a cooling bath.
   Cool the solution to a low temperature, typically between -30°C and -78°C.
- Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the disappearance of the starting material (TLC) or by the appearance of a blue color, indicating an excess of ozone.
- Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any residual ozone.
- Oxidative Work-up: Prepare a mixture of the resulting ozonide and an alkaline hydrogen peroxide solution.
- Add this mixture dropwise to a heated (60-80°C) aqueous solution of sodium hydroxide (1-25%). Maintain a constant temperature during the addition. This step oxidizes the ozonide intermediate to the corresponding carboxylate salt.
- Isolation and Purification: After the reaction is complete, cool the alkaline mixture.
- Acidify the solution by slowly adding a mineral acid, such as sulfuric acid or phosphoric acid, until the pH is between 3 and 6. This will precipitate the 4-Methoxybenzoic acid.
- Collect the white precipitate by vacuum filtration and wash it with cold water.
- The crude product can be further purified by recrystallization (see Protocol 4.2). The typical yield for this process is between 70-80%.





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Synthesis of 4-Methoxybenzoic Acid via Ozonolysis.

## **Purification: Recrystallization from Water**

Recrystallization is a standard technique for purifying solid organic compounds. This protocol leverages the property that **4-Methoxybenzoic acid** is sparingly soluble in cold water but significantly more soluble in hot water.

Methodology:



- Dissolution: Place the crude 4-Methoxybenzoic acid (e.g., 1.0 g) into an Erlenmeyer flask.
   Add a minimal amount of deionized water (e.g., 15-20 mL).
- Heat the suspension on a hot plate, bringing it to a gentle boil while stirring. Add small
  portions of near-boiling water incrementally until all the solid has just dissolved. Avoid adding
  a large excess of water to ensure the solution is saturated.
- Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
- Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a
  hot gravity filtration using a short-stemmed funnel and fluted filter paper into a clean, preheated Erlenmeyer flask. This step must be done quickly to prevent premature
  crystallization.
- Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of large, pure crystals.
- Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals on the filter paper with a small amount of ice-cold water to remove any remaining soluble impurities.
- Allow the crystals to dry completely on the funnel by drawing air through them, then transfer them to a watch glass to air-dry.

### **Reaction: Fischer Esterification**

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This protocol outlines the synthesis of an ester, such as methyl 4-methoxybenzoate.

Methodology:



- Reaction Setup: To a round-bottom flask, add 4-Methoxybenzoic acid (e.g., 0.02 moles), a significant excess of the desired alcohol (e.g., 20 mL of methanol, which also acts as the solvent), and a magnetic stir bar.
- Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 - 1 mL) to the mixture while swirling.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel containing cold water (e.g., 50 mL).
- Extract the aqueous layer with an organic solvent such as diethyl ether (e.g., 3 x 30 mL).
- Neutralization: Combine the organic extracts and wash them sequentially with water, a
  saturated sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted
  carboxylic acid; be cautious of gas evolution), and finally with brine.
- Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter or decant the solution to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester product, which can be further purified if necessary.

### Safety and Handling

- **4-Methoxybenzoic acid** is considered hazardous and requires careful handling.
- Hazards: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). May also cause respiratory tract irritation.
- Precautions: Avoid breathing dust. Wash hands and skin thoroughly after handling. Use in a well-ventilated area.



- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles).
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.
- Incompatibilities: Incompatible with strong oxidizing agents.
- Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Avoid discharge into the environment.

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